{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone is a small molecule belonging to the class of 1,2,4-oxadiazoles. This heterocyclic compound has garnered interest in scientific research due to its activity as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) [ [] ]. GLP-1R is a target for the treatment of type-2 diabetes and obesity, and PAMs offer potential advantages like oral administration and reduced side effects compared to peptidic agonists [ [] ].
{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone acts as a PAM of the GLP-1R [ [] ]. PAMs bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand GLP-1 binds. This binding enhances the receptor's response to GLP-1, increasing insulin secretion and promoting glucose handling [ [] ]. The exact molecular interactions responsible for this potentiating effect are not fully understood and require further investigation.
{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone, designated as V-0219, is a promising lead compound for the development of new therapeutic agents for "diabesity," a term encompassing obesity-associated diabetes [ [] ].